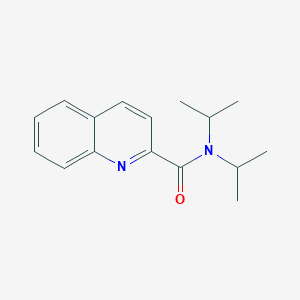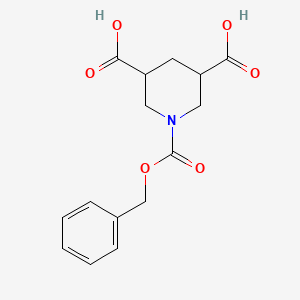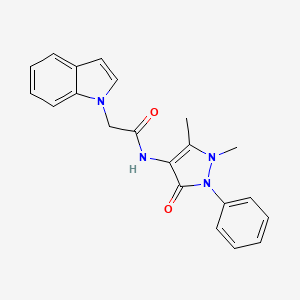![molecular formula C10H11Cl3N2O3S B12452878 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H11Cl3N2O3S. It is known for its unique chemical structure, which includes a trichloroacetamide group and a sulfamoylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but with trifluoro groups instead of trichloro groups.
2,2,2-Trichloroacetamide: A simpler compound with only the trichloroacetamide group.
N-(4-Sulfamoylphenyl)acetamide: A related compound with the sulfamoylphenyl group but without the trichloroacetamide group.
Uniqueness
2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of the trichloroacetamide and sulfamoylphenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
Molecular Formula |
C10H11Cl3N2O3S |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c11-10(12,13)9(16)15-6-5-7-1-3-8(4-2-7)19(14,17)18/h1-4H,5-6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
HJDDOYOOMAZSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B12452804.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
methanone](/img/structure/B12452817.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12452818.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine](/img/structure/B12452820.png)
![(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12452822.png)

![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
